Dioxo(superphthalocyaninato)uranium
Description
Dioxo(superphthalocyaninato)uranium (chemical formula: UO₂(SPc), where SPc denotes the superphthalocyaninato ligand) is a uranium(VI) complex characterized by a unique macrocyclic ligand framework. This compound is synthesized via template reactions involving uranium centers and isoindoline derivatives, as first reported by Marks and Stojakovic (1978) . The superphthalocyaninato ligand is a pentameric expansion of the traditional phthalocyanine (Pc) structure, forming a larger, more flexible coordination environment around the uranyl ion (UO₂²⁺).
Key structural features include:
- Axial Coordination: The uranyl ion (O=U=O) occupies the axial positions, while the superphthalocyaninato ligand binds equatorially.
- Electronic Properties: Extended π-conjugation in the macrocycle enhances absorption in the visible-near-infrared (Vis-NIR) spectrum, making it distinct from smaller phthalocyanine analogues .
- Stability: The bulky ligand framework imparts thermal and chemical stability, particularly in non-aqueous solvents .
Properties
Molecular Formula |
C40H20N10O2U |
|---|---|
Molecular Weight |
910.7 g/mol |
IUPAC Name |
dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene |
InChI |
InChI=1S/C40H20N10.2O.U/c1-2-12-22-21(11-1)31-41-32(22)47-34-25-15-5-6-16-26(25)36(43-34)49-38-29-19-9-10-20-30(29)40(45-38)50-39-28-18-8-7-17-27(28)37(44-39)48-35-24-14-4-3-13-23(24)33(42-35)46-31;;;/h1-20H;;;/q-2;;;+2 |
InChI Key |
MRDAZJLXZHKBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C9C1=CC=CC=C1C(=N9)N=C2[N-]3)C1=CC=CC=C14.O=[U+2]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxouranium complexes often involves the reaction of uranyl acetate (UO2(OAc)2·2H2O) with specific ligands in various solvent media. For example, the reaction with benzil bis(isonicotinoyl hydrazone) ligand (H2L) in solvents like DMF, DMSO, or water results in the formation of different dioxouranium complexes .
Industrial Production Methods
Industrial production methods for such complex compounds are not well-documented due to their specialized nature. the general approach involves controlled reactions in a laboratory setting, ensuring the correct stoichiometry and reaction conditions to yield the desired complex.
Chemical Reactions Analysis
Types of Reactions
Dioxouranium complexes can undergo various types of reactions, including:
Oxidation-Reduction: The uranyl ion (UO2^2+) can participate in redox reactions, where it can be reduced to UO2^+ or further oxidized.
Substitution: Ligands in the coordination sphere of the uranyl ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents include hydrazone ligands, carboxylates, and other chelating agents. Reaction conditions typically involve specific solvents like DMF, DMSO, or aqueous solutions, and controlled temperatures to facilitate the formation of the desired complexes .
Major Products
The major products of these reactions are various dioxouranium complexes, each characterized by their unique ligand environment and coordination geometry.
Scientific Research Applications
Dioxouranium complexes have significant applications in scientific research, including:
Chemistry: Used as models to study coordination chemistry and the behavior of actinides.
Biology: Investigated for their interactions with biological molecules and potential toxicity.
Medicine: Explored for their potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of dioxouranium complexes involves their ability to coordinate with various ligands, forming stable structures. The uranyl ion (UO2^2+) acts as a Lewis acid, accepting electron pairs from donor atoms in the ligands. This coordination can influence the electronic properties of the complex, making it useful in various applications .
Comparison with Similar Compounds
Comparison with Similar Uranium Complexes
Structural and Ligand-Based Comparisons
Uranyl Phthalocyanine (UO₂Pc)
- Ligand Structure : Traditional phthalocyanine (tetrameric isoindoline units) vs. superphthalocyanine (pentameric units).
- Coordination Geometry : UO₂Pc has a smaller ligand cavity, leading to tighter equatorial binding and reduced flexibility compared to UO₂(SPc) .
- Solubility : Alkyl-substituted UO₂(SPc) derivatives (e.g., decaalkylsuperphthalocyaninates) exhibit higher solubility in organic solvents due to steric hindrance and alkyl chain effects .
Bis(imido) Uranium Disulfonamide Complexes
- Ligand Type : Imido (R–N=U=N–R) vs. superphthalocyaninato.
- Bonding : Imido ligands favor covalent U–N interactions, while UO₂(SPc) relies on weaker dative bonds from the macrocycle. DFT studies show stronger covalent character in imido complexes, altering redox behavior .
- Applications : Imido derivatives are precursors for uranium nitride materials, whereas UO₂(SPc) is explored for optical and catalytic applications .
Uranyl Nitrate (UO₂(NO₃)₂)
- Ligand Simplicity: Nitrate ligands are monodentate/bidentate, contrasting with the macrocyclic SPc ligand.
- Stability: Uranyl nitrate decomposes at lower temperatures (emitting NOₓ and UO₃ fumes), whereas UO₂(SPc) retains integrity up to 300°C .
- Toxicity: UO₂(NO₃)₂ is highly soluble in water and bioavailable, posing acute radiological hazards, while UO₂(SPc)’s low solubility reduces environmental mobility .
Electronic and Spectroscopic Properties
Thermodynamic and Stability Data
| Compound | ΔH_f° (kJ/mol) | Thermal Decomposition Temp. (°C) | Solubility in H₂O |
|---|---|---|---|
| UO₂(SPc) | Not reported | >300 | Insoluble |
| UO₂Pc | ~−950 | ~250 | Low |
| Uranyl Nitrate | −1964 | 60–80 (dehydration) | 127 g/100 mL |
| Cs₂UO₄ (Cesium Uranate) | −1620 | >500 | Insoluble |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
